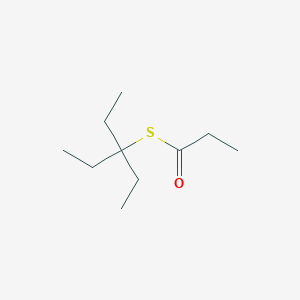![molecular formula C28H34O3 B14316942 1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene CAS No. 106791-42-8](/img/structure/B14316942.png)
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene is an organic compound with a complex structure, featuring multiple aromatic rings and ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol, ethyl bromide, and 4-ethoxybenzaldehyde.
Step 1 - Formation of Ethoxyphenyl Intermediate: The reaction of phenol with ethyl bromide in the presence of a base like potassium carbonate yields 4-ethoxyphenol.
Step 2 - Aldol Condensation: 4-ethoxyphenol undergoes aldol condensation with 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide to form 1-(4-ethoxyphenyl)-4-ethoxybutan-1-one.
Step 3 - Grignard Reaction: The intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
科学的研究の応用
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of 1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings and ethoxy groups can facilitate binding to hydrophobic pockets in proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group.
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-chlorobenzene: Similar structure but with a chlorine atom instead of a phenoxy group.
Uniqueness
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene is unique due to its combination of ethoxy and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmacology, where these properties can be leveraged for desired outcomes.
特性
CAS番号 |
106791-42-8 |
|---|---|
分子式 |
C28H34O3 |
分子量 |
418.6 g/mol |
IUPAC名 |
1-ethoxy-4-[5-ethoxy-2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzene |
InChI |
InChI=1S/C28H34O3/c1-5-29-24-17-15-23(16-18-24)28(3,4)20-19-27(30-6-2)22-11-10-14-26(21-22)31-25-12-8-7-9-13-25/h7-18,21,27H,5-6,19-20H2,1-4H3 |
InChIキー |
KNXVDZAIMZLPKL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(C)(C)CCC(C2=CC(=CC=C2)OC3=CC=CC=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
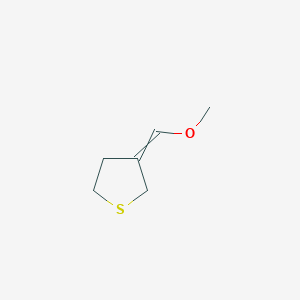

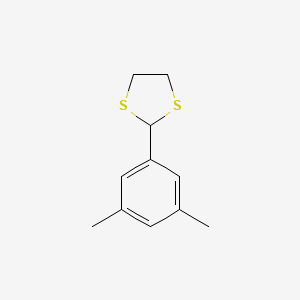
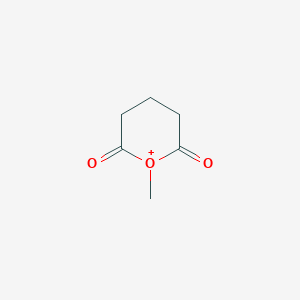


![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
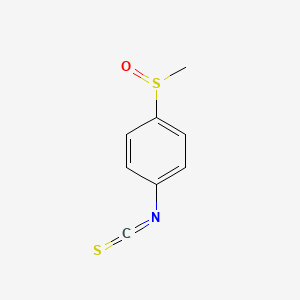
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)


![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)
